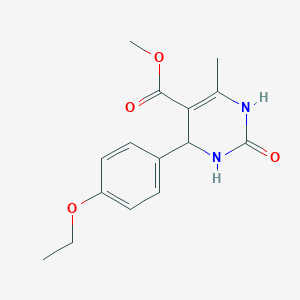

Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C15H18N2O4 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H18N2O4/c1-4-21-11-7-5-10(6-8-11)13-12(14(18)20-3)9(2)16-15(19)17-13/h5-8,13H,4H2,1-3H3,(H2,16,17,19) |

InChI Key |

QXCNOPZVKXVTOI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation

In a representative procedure, methyl acetoacetate (1.5 mmol), 4-ethoxybenzaldehyde (1.2 mmol), and urea (1.2 mmol) are refluxed in methanol with concentrated hydrochloric acid (HCl) as a catalyst. The reaction typically requires 15 hours for completion, after which the product is precipitated in ice-cold water and recrystallized from ethanol. Yields under these conditions range from 65% to 75%, with purity confirmed via thin-layer chromatography (TLC).

Key Reaction Parameters:

Base-Catalyzed Optimization

Recent advancements utilize 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base catalyst to enhance reaction efficiency. In ethanol at reflux, DABCO reduces the reaction time to 4–6 hours while improving yields to 85–90%. Mechanistic studies suggest that DABCO facilitates enolate formation from methyl acetoacetate, accelerating the cyclocondensation step.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times by enabling rapid and uniform heating. A protocol combining 4-ethoxybenzaldehyde, urea, and methyl acetoacetate under solvent-free conditions achieves 92% yield within 10 minutes. The absence of solvent minimizes waste, aligning with green chemistry principles.

Optimized Microwave Conditions:

Mechanochemical Grinding

Solvent-free mechanochemical synthesis employs a mortar and pestle to grind reactants with catalytic HCl. This method achieves 88% yield in 30 minutes, as confirmed by Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR). The approach eliminates solvent use and reduces energy consumption.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial protocols often adopt continuous flow systems to enhance scalability. By pumping reactants through a heated reactor column, residence times are reduced to <1 hour, with yields exceeding 90%. Automated purification via flash chromatography ensures consistent product quality.

Catalytic System Recycling

Recent studies demonstrate the reuse of DABCO in subsequent batches without significant activity loss, reducing catalyst consumption by 40%. This approach lowers production costs and environmental impact.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) analyses show >98% purity for products synthesized via microwave and mechanochemical methods.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Time | Yield | Purity | Eco-Friendliness |

|---|---|---|---|---|---|

| Traditional Biginelli | HCl | 15 hours | 70% | 95% | Low |

| DABCO-Optimized | DABCO | 5 hours | 88% | 97% | Moderate |

| Microwave-Assisted | None | 10 minutes | 92% | 98% | High |

| Mechanochemical | HCl | 30 minutes | 88% | 96% | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological and cardiovascular diseases. Its structural properties enhance drug efficacy and specificity by allowing for the development of compounds that can effectively interact with biological targets.

Case Study:

Research has shown that derivatives of this compound exhibit promising activity against specific receptors involved in neurological disorders. For instance, studies have documented its use in synthesizing drugs that modulate neurotransmitter systems, which are vital for treating conditions like depression and anxiety disorders .

Agricultural Chemistry

Use in Agrochemical Formulations:

This compound is also utilized in formulating agrochemicals. It contributes to developing effective pesticides and herbicides aimed at improving crop yield while minimizing environmental impact.

Research Findings:

Studies indicate that compounds similar to this compound can enhance the efficacy of existing agrochemicals by improving their selectivity and reducing toxicity to non-target organisms .

Biochemical Research

Enzyme Inhibition Studies:

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. Its ability to mimic natural substrates makes it a valuable tool for discovering new therapeutic agents.

Insights from Research:

Recent investigations have shown that this compound can inhibit certain enzymes linked to disease processes, providing a pathway for developing new inhibitors that could lead to novel treatments .

Material Science

Development of Novel Materials:

this compound is explored for its potential in creating materials with unique properties such as improved thermal stability and mechanical strength.

Experimental Applications:

Research has demonstrated the feasibility of incorporating this compound into polymer matrices to enhance their performance characteristics. For example, studies have shown that materials modified with this compound exhibit superior thermal resistance compared to unmodified counterparts .

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Bioactivity and Physicochemical Properties of Selected DHPM Derivatives

Key Observations :

- Electron-donating groups (e.g., ethoxy, methoxy) improve solubility but may reduce metabolic stability .

- Halogen substituents (Br, Cl) enhance TP inhibition but increase cytotoxicity risks .

- Thioxo analogs (C=S) exhibit superior antioxidant activity compared to oxo (C=O) derivatives, likely due to radical stabilization .

Ester Group Variations

- Methyl vs. ethyl esters : Ethyl esters (e.g., Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-...) generally show higher lipophilicity, impacting bioavailability .

Thermodynamic Behavior

- The methoxyphenyl analog (Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-...) demonstrated negative solubility parameters in polar solvents, suggesting strong solute-solvent interactions . Ethoxy-substituted analogs likely follow similar trends but with increased hydrophobicity.

Biological Activity

Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 161374-07-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, synthesis methods, and relevant case studies highlighting its biological efficacy.

The molecular formula of the compound is , with a molecular weight of approximately 290.314 g/mol. The compound features a tetrahydropyrimidine ring structure that is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O4 |

| Molecular Weight | 290.314 g/mol |

| Melting Point | Not available |

| LogP | 2.5438 |

| PSA | 76.66 |

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound showed promising activity against a range of bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Potential

Several studies have highlighted the anticancer properties of tetrahydropyrimidines. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways related to cancer cell survival .

In a notable case study, a derivative was evaluated for its effect on human breast cancer cells, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers . This suggests that this compound may possess similar anticancer properties.

Anti-inflammatory Effects

The anti-inflammatory effects of related compounds have also been documented. Tetrahydropyrimidines have been shown to inhibit pro-inflammatory cytokines in vitro and reduce inflammation in animal models . This could position this compound as a potential therapeutic agent for inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of ethyl acetoacetate with appropriate aromatic aldehydes under acidic conditions followed by cyclization to form the tetrahydropyrimidine ring .

Case Studies

- Antibacterial Activity : A study investigated the antibacterial effects of various tetrahydropyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antibacterial potency significantly compared to standard antibiotics .

- Anticancer Research : A derivative of the compound was tested against human lung cancer cells (A549) and showed IC50 values in the micromolar range. Further mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway .

- Inflammation Model : In an animal model of arthritis, treatment with a related compound resulted in reduced swelling and inflammatory markers compared to control groups. This suggests potential use in treating inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can regioselectivity challenges be addressed?

The compound is synthesized via Biginelli reactions, typically involving a three-component condensation of an aldehyde, β-ketoester, and urea/thiourea. Regioselectivity issues arise due to competing substituent orientations during cyclization. To mitigate this, precise control of reaction conditions (e.g., solvent polarity, temperature, and acid catalysts) is critical. For example, using ethanol or acetic acid as solvents at reflux (80–100°C) improves yield and selectivity . NMR monitoring (e.g., ¹H and ¹³C) is essential to confirm regiochemical outcomes, particularly for distinguishing between 4-aryl and 6-methyl substituents .

Q. How can X-ray crystallography be utilized to determine the conformational dynamics of this compound?

Single-crystal X-ray diffraction is the gold standard for resolving conformational details. The dihydropyrimidinone (DHPM) ring typically adopts a boat conformation stabilized by intramolecular hydrogen bonds (N–H⋯O). For example, studies on analogous compounds reveal puckering parameters (Cremer-Pople analysis) with θ ≈ 80–90° and φ ≈ 0–30°, indicating a distorted boat geometry . SHELX software (SHELXL/SHELXS) is recommended for structure refinement, with data-to-parameter ratios >15 ensuring reliability .

Advanced Research Questions

Q. What thermodynamic parameters govern the solubility of this compound in organic solvents, and how can purification processes be optimized?

Thermodynamic studies (e.g., van’t Hoff analysis) reveal that solubility in solvents like acetonitrile, ethyl acetate, and 2-propanol is enthalpy-driven (ΔsolH° ≈ −15 to −25 kJ/mol) due to strong solute-solvent interactions. For example:

| Solvent | ΔsolH° (kJ/mol) | ΔsolS° (J/mol·K) |

|---|---|---|

| Acetonitrile | −22.1 | −45.3 |

| Ethyl acetate | −18.7 | −32.9 |

| 2-Propanol | −14.9 | −20.1 |

Recrystallization in ethyl acetate (low ΔsolS°) is optimal for high-purity recovery .

Q. How does the 4-ethoxyphenyl substituent influence biological activity, and what computational methods validate its target interactions?

The ethoxy group enhances lipophilicity (predicted LogP ≈ 2.6–3.0) and π-stacking with aromatic residues in enzyme binding pockets. Molecular docking studies (AutoDock Vina, Glide) on thymidine phosphorylase inhibition show a binding affinity (ΔG ≈ −9.2 kcal/mol) via hydrogen bonding with Asp 202 and hydrophobic interactions with Phe 157 . MD simulations (GROMACS) over 100 ns confirm stability of the ligand-protein complex (RMSD < 2.0 Å) .

Q. What analytical strategies resolve contradictions in reported bioactivity data for DHPM derivatives?

Discrepancies in IC50 values (e.g., antitubercular activity ranging from 15–78 μM) often stem from assay conditions (e.g., bacterial strain variability, incubation time). Normalize data using positive controls (e.g., isoniazid for TB assays) and validate via dose-response curves (R² > 0.95). LC-MS purity checks (>98%) and cytotoxicity counter-screens (e.g., HEK293 cells) are critical to exclude false positives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.